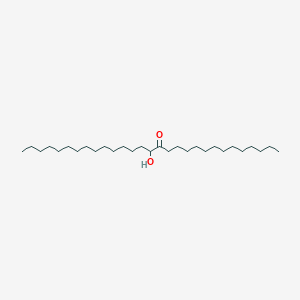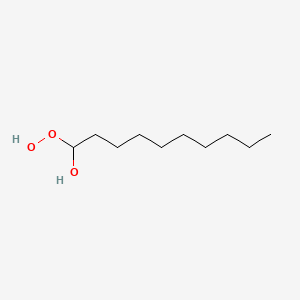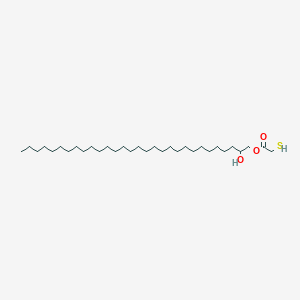
2-Hydroxytriacontyl sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxytriacontyl sulfanylacetate is an organic compound with the molecular formula C32H64O3S It is characterized by a long hydrocarbon chain with a hydroxyl group and a sulfanylacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxytriacontyl sulfanylacetate typically involves the esterification of 2-hydroxytriacontanol with sulfanylacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxytriacontyl sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-ketotriacontyl sulfanylacetate or 2-carboxytriacontyl sulfanylacetate.
Reduction: Formation of 2-hydroxytriacontyl sulfanyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxytriacontyl sulfanylacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 2-Hydroxytriacontyl sulfanylacetate involves its interaction with cellular membranes and enzymes. The hydroxyl and sulfanyl groups can form hydrogen bonds and disulfide bridges, respectively, which can affect the structure and function of proteins and lipids. These interactions can modulate various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxytriacontanoic acid: Similar structure but lacks the sulfanylacetate group.
2-Hydroxytriacontyl acetate: Similar structure but lacks the sulfanyl group.
2-Sulfanyltriacontanoic acid: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Hydroxytriacontyl sulfanylacetate is unique due to the presence of both hydroxyl and sulfanylacetate groups. This combination of functional groups imparts distinct chemical properties, such as enhanced solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
63872-60-6 |
|---|---|
Molecular Formula |
C32H64O3S |
Molecular Weight |
528.9 g/mol |
IUPAC Name |
2-hydroxytriacontyl 2-sulfanylacetate |
InChI |
InChI=1S/C32H64O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-31(33)29-35-32(34)30-36/h31,33,36H,2-30H2,1H3 |
InChI Key |
FXARLDFCSZQAQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(COC(=O)CS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




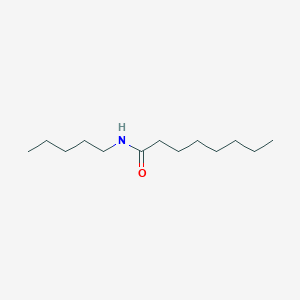
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)


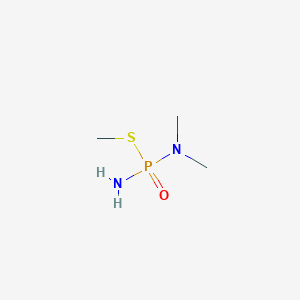
![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)

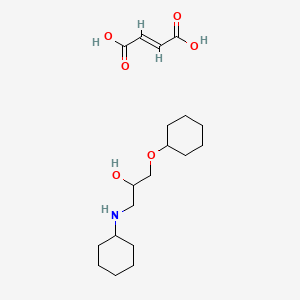

![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
